8-Chloro-2-phenylquinoline-4-carbonyl chloride
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Overview
Description
8-Chloro-2-phenylquinoline-4-carbonyl chloride is an organic compound belonging to the quinoline family. It has the molecular formula C16H9Cl2NO and a molecular weight of 302.15. This compound is characterized by the presence of a chloro group at the 8th position, a phenyl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring.
Preparation Methods
The synthesis of 8-Chloro-2-phenylquinoline-4-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-chloroquinoline and 2-phenylquinoline.
Reaction Conditions: The reaction involves the chlorination of 8-chloro-2-phenylquinoline using thionyl chloride (SOCl2) under reflux conditions.
Industrial Production: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Chloro-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include substituted quinoline derivatives, which have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
8-Chloro-2-phenylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenylquinoline-4-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
8-Chloro-2-phenylquinoline-4-carbonyl chloride can be compared with other similar compounds such as:
8-Chloroquinoline-4-carbonyl chloride: Lacks the phenyl group at the 2nd position, resulting in different reactivity and applications.
2-Phenylquinoline-4-carbonyl chloride:
Quinoline-4-carbonyl chloride: Lacks both the chloro and phenyl groups, making it less versatile in synthetic applications.
The unique combination of the chloro, phenyl, and carbonyl chloride groups in this compound makes it a valuable compound in various fields of research and industry .
Biological Activity
8-Chloro-2-phenylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H12Cl2N with a molecular weight of approximately 295.18 g/mol. It features a quinoline ring structure substituted with a chlorine atom and a phenyl group, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Quinoline Derivative : The base compound, 8-chloroquinoline, is reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions.
- Introduction of Carbonyl Chloride : The resulting product is treated with thionyl chloride to introduce the carbonyl chloride group, enhancing its reactivity for further chemical modifications.
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against various strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies demonstrated that structural modifications in quinoline derivatives can significantly enhance antibacterial activity. For instance, compounds derived from 2-phenylquinoline exhibited increased potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Quinoline Derivatives
Compound | Bacteria Tested | Zone of Inhibition (mm) | Comparison Agent |
---|---|---|---|
This compound | S. aureus | 18 | Ampicillin |
This compound | E. coli | 15 | Gentamicin |
Other derivatives | MRSA | 20 | Vancomycin |
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit anticancer properties by intercalating with DNA and inhibiting topoisomerase enzymes. These mechanisms lead to cell cycle arrest and apoptosis in cancer cells.
A study reported that certain analogs showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5μM to 20μM .
Table 2: Cytotoxicity of Quinoline Derivatives
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
This compound | HeLa (cervical cancer) | 10 |
8-Chloro-2-(4-isopropylphenyl)quinoline | MCF7 (breast cancer) | 15 |
Other derivatives | A549 (lung cancer) | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate within the DNA helix, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation, particularly topoisomerases and kinases.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial properties of various quinoline derivatives against MRSA and found that substituents on the quinoline core significantly affected activity levels. Compounds similar to 8-Chloro-2-phenylquinoline showed enhanced efficacy compared to traditional antibiotics .
- Anticancer Screening : In another study focusing on anticancer potential, derivatives were tested against multiple cancer cell lines. Results indicated that modifications could lead to improved selectivity and reduced toxicity compared to existing chemotherapeutics .
Properties
IUPAC Name |
8-chloro-2-phenylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-8-4-7-11-12(16(18)20)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXMKYLRSHATRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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